molecular formula C6H13NO4S B2434330 2-(Propane-1-sulfonamido)propanoic acid CAS No. 1007984-55-5

2-(Propane-1-sulfonamido)propanoic acid

Cat. No.: B2434330
CAS No.: 1007984-55-5
M. Wt: 195.23
InChI Key: PQNOYDHNDOXIJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propane-1-sulfonamido)propanoic acid typically involves the reaction of alanine with propane-1-sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propane-1-sulfonamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propane-1-sulfonamido)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Propylsulfonyl)glycine
  • N-(Propylsulfonyl)valine
  • N-(Propylsulfonyl)leucine

Uniqueness

2-(Propane-1-sulfonamido)propanoic acid is unique due to its specific structural features, such as the presence of both a sulfonamide group and a propanoic acid backbone. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(propylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-3-4-12(10,11)7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNOYDHNDOXIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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